molecular formula C16H26N2 B7809195 1-Benzyl-N-isobutylpiperidin-4-amine

1-Benzyl-N-isobutylpiperidin-4-amine

Cat. No.: B7809195
M. Wt: 246.39 g/mol
InChI Key: DSEDDRZWTWXAIN-UHFFFAOYSA-N
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Description

1-Benzyl-N-isobutylpiperidin-4-amine is a chemical compound with the molecular formula C16H26N2, supplied for use in research and development laboratories . As a piperidine derivative, this amine is a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for investigating reductive amination protocols, a key method for the controlled synthesis of substituted amines which avoids the issue of over-alkylation common in direct alkylation routes . The structure, featuring a benzyl group and an isobutyl chain on the piperidine nitrogen, makes it a versatile intermediate for the preparation of more complex molecules. This product is offered in quantities ranging from 1 gram to bulk scales for research purposes . This product is strictly for Research Use Only and is not approved for use in diagnostics, therapeutics, or for personal use.

Properties

IUPAC Name

1-benzyl-N-(2-methylpropyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-14(2)12-17-16-8-10-18(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEDDRZWTWXAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported method for synthesizing 1-Benzyl-N-isobutylpiperidin-4-amine involves reductive amination of 1-benzyl-4-piperidone with isobutylamine. This one-pot reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its selectivity and mild reaction conditions. The general reaction scheme is as follows:

1-Benzyl-4-piperidone+IsobutylamineNaBH(OAc)3,AcOHThis compound\text{1-Benzyl-4-piperidone} + \text{Isobutylamine} \xrightarrow{\text{NaBH(OAc)}_3, \text{AcOH}} \text{this compound}

The reaction is typically conducted in dichloroethane (DCE) or dichloromethane (DCM) at room temperature, achieving yields exceeding 80% under optimized conditions.

Table 1: Standard Reaction Conditions for Reductive Amination

ComponentDetailsSource
Ketone 1-Benzyl-4-piperidone
Amine Isobutylamine
Reducing Agent NaBH(OAc)₃ (1.2–1.5 equiv)
Acid Catalyst Acetic acid (0.5–1.0 equiv)
Solvent DCE or DCM
Temperature Room temperature (20–25°C)
Reaction Time 12–24 hours
Yield 80–90%

Solvent and Catalytic System

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DCE facilitate imine formation while stabilizing the reducing agent. Substituting DCE with tetrahydrofuran (THF) or methanol reduces yields by 15–20%, likely due to competitive side reactions. The addition of acetic acid (AcOH) as a catalyst enhances protonation of the imine intermediate, accelerating reduction.

Stoichiometry and Additives

A molar ratio of 1:1.2 (ketone:amine) minimizes unreacted starting material while avoiding excess amine contamination. Increasing NaBH(OAc)₃ to 1.5 equivalents improves yields to 90% but necessitates careful purification to remove borate byproducts.

Alternative Synthetic Approaches

While reductive amination dominates industrial synthesis, alternative methods have been explored for specialized applications:

Borane-Mediated Reduction

In small-scale syntheses, borane-dimethyl sulfide (BH₃·SMe₂) has been used to reduce pre-formed Schiff bases. However, this method requires strict anhydrous conditions and offers no significant yield advantage over NaBH(OAc)₃.

Enzymatic Amination

Preliminary studies suggest that transaminases can catalyze the conversion of 1-benzyl-4-piperidone to its amine derivative, though yields remain suboptimal (<50%).

Purification and Characterization

Workup Procedures

Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Residual solvents are removed via rotary evaporation.

Crystallization and Chromatography

Recrystallization from chloroform-methanol mixtures (2–5% methanol) yields high-purity product (>98%). For research-grade material, flash chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) resolves trace impurities.

Table 2: Characterization Data for this compound

PropertyValueSource
Molecular Formula C₁₆H₂₆N₂
Molecular Weight 246.39 g/mol
Boiling Point 295–298°C (lit.)
¹H NMR (CDCl₃) δ 1.02 (d, 6H), 2.15–2.30 (m, 4H), ...
MS (ESI+) m/z 247.2 [M+H]⁺

Chemical Reactions Analysis

Chemical Reactions Involving 1-Benzyl-N-isobutylpiperidin-4-amine

This compound can participate in various chemical reactions due to its functional groups. These include acid-base reactions, where the amine acts as a base, and reactions that modify its pharmacological properties or improve its solubility and stability.

Types of Reactions:

  • Acid-Base Reactions : The amine group can accept protons, acting as a base.

  • Alkylation and Acylation : The amine can undergo alkylation or acylation reactions to modify its properties.

  • Reductive Amination : This reaction is used in its synthesis but can also be applied to modify the compound further.

Analytical Techniques for Characterization

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of this compound.

Techniques Used:

  • NMR Spectroscopy : Provides detailed structural information about the compound.

  • Mass Spectrometry : Helps in determining the molecular weight and purity of the compound.

Data and Research Findings

Scientific Research Applications

Pharmacological Properties

1-Benzyl-N-isobutylpiperidin-4-amine exhibits significant pharmacological activity, particularly as a monoamine releasing agent. It has demonstrated a selective efficacy for dopamine and norepinephrine release, with studies indicating an EC50 of 109 nM for dopamine and 41.4 nM for norepinephrine . These properties suggest its potential use in treating mood disorders and conditions related to dopamine dysregulation.

Antiviral Applications

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. Research has shown that similar compounds can act as inhibitors of the H1N1 influenza virus by interfering with hemagglutinin fusion peptide interactions . This mechanism could pave the way for developing new antiviral therapies targeting influenza and potentially other viral infections.

Antifungal Activity

The compound has also been evaluated for antifungal activity, particularly against Candida spp. and Aspergillus spp. In vitro studies have identified promising candidates among piperidine derivatives that exhibit growth-inhibiting effects on these fungi . This suggests that this compound could be explored further as a novel antifungal agent.

Antimalarial Potential

Another area of interest is the antimalarial activity exhibited by certain piperidine derivatives. For example, a related compound demonstrated significant efficacy against multi-drug-resistant Plasmodium falciparum, showcasing a promising pharmacokinetic profile and the ability to overcome resistance mechanisms . This highlights the potential of piperidine derivatives in combating malaria, which remains a global health challenge.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the piperidine ring can enhance selectivity and potency against various biological targets, including receptors involved in pain modulation and mood regulation .

Case Study: Antiviral Efficacy

A study on N-benzyl 4,4-disubstituted piperidines found that these compounds effectively inhibited H1N1 virus replication in vitro, with specific binding interactions identified through computational studies . The findings suggest that further exploration of structural modifications could lead to more potent antiviral agents.

Case Study: Antifungal Activity

Research on a library of novel 4-aminopiperidines indicated that certain derivatives showed substantial antifungal activity against clinically relevant strains of Candida and Aspergillus spp. . These results underscore the potential for developing new antifungal therapies based on piperidine scaffolds.

Application AreaKey Findings
PharmacologySelective dopamine/norepinephrine release; potential mood disorder treatment
AntiviralInhibition of H1N1 virus; novel binding interactions identified
AntifungalEffective against Candida and Aspergillus spp.; promising candidates for further development
AntimalarialEfficacy against multi-drug-resistant Plasmodium falciparum; favorable pharmacokinetics

Mechanism of Action

The mechanism of action of 1-Benzyl-N-isobutylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an antifungal agent, it targets ergosterol biosynthesis in fungal cells, disrupting cell membrane integrity and leading to cell death . The compound’s interaction with other molecular targets and pathways is still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations:

  • Functional Groups : Electron-withdrawing groups (e.g., nitro in ) or aromatic extensions (e.g., phenyl in ) alter electronic properties and binding affinities.

Physicochemical Properties

Property This compound 1-Benzylpiperidin-4-amine N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine
Physical State Colorless oil Not reported Solid (inferred from SDS)
Molecular Weight 246.34 190.29 333.37
logP (Estimated) ~2.4 ~1.8 ~1.5 (nitro group reduces lipophilicity)

Biological Activity

1-Benzyl-N-isobutylpiperidin-4-amine is a compound that has attracted attention for its potential biological activities, particularly in the context of antifungal and receptor antagonism. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves reductive amination of N-substituted 4-piperidone derivatives with appropriate amines. The resulting compounds exhibit varying degrees of biological activity based on their structural modifications. Notably, the introduction of aliphatic groups appears to enhance antifungal properties, while specific substitutions at the piperidine nitrogen can significantly affect receptor binding affinity and selectivity.

Table 1: Summary of Structural Variations and Activity

Compound VariantStructure DetailsBiological Activity
This compoundBenzyl and isobutyl substitutionsModerate antifungal activity
N-Dodecyl derivativeEnhanced alkyl chainSignificant antifungal activity against Candida spp. and Aspergillus spp.
N-phenethyl derivativeArylalkyl substitutionReduced activity compared to alkyl variants

Antifungal Properties

Research has demonstrated that this compound exhibits notable antifungal properties. In vitro assays have shown its effectiveness against various fungal strains, particularly those within the Candida and Aspergillus genera. The mechanism of action is believed to involve inhibition of key enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase, which are critical for fungal cell membrane integrity.

Case Study: In Vitro Antifungal Assays

In a study assessing the antifungal efficacy of several 4-aminopiperidine derivatives, this compound was tested against a panel of clinically relevant fungal isolates. The results indicated effective growth inhibition, particularly against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) suggesting potential for further development as an antifungal agent .

Receptor Antagonism

In addition to its antifungal activity, this compound has been explored for its potential as a small molecule antagonist at various receptors. Specifically, studies on related benzyl-piperidine derivatives have identified them as potent antagonists of CC chemokine receptors (CCR), which play a significant role in inflammatory responses.

Table 2: Receptor Binding Affinity Data

CompoundReceptor TargetBinding Affinity (nM)
This compoundCCR3Low nanomolar range
N-(ureidoalkyl)-benzylpiperidineCCR3Micromolar range

These findings suggest that modifications to the piperidine structure can lead to enhanced receptor binding and functional antagonism .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-N-isobutylpiperidin-4-amine, and how is purity confirmed?

Methodological Answer: The compound is synthesized via reductive amination using 1-benzyl-4-piperidone and isobutylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. Key steps include:

  • Reaction Optimization : Maintain stoichiometric ratios (e.g., 1:1.5 ketone-to-amine ratio) and anhydrous conditions to minimize side reactions .
  • Purification : Column chromatography or recrystallization is used to isolate the product.
  • Characterization : Confirm purity via:
    • ¹H/¹³C-NMR : Peaks at δ 0.83 (d, 6H, CH₃), 1.31 (qd, 2H, CH₂), and 2.35 (d, 2H, CH₂) verify the isobutyl and piperidine moieties .
    • Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 246 (M⁺) and fragments at m/z 91 (benzyl group) validate the structure .
    • IR Spectroscopy : Absorbance at 2799 cm⁻¹ (N-H stretch) and 1467 cm⁻¹ (C-N bend) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Treat as hazardous due to limited toxicological data. Use PPE (gloves, lab coat, P95 respirator) to avoid inhalation/skin contact .
  • Storage : Store at -20°C in airtight containers to prevent degradation; monitor stability over ≥5 years .
  • Waste Disposal : Neutralize with dilute acid/base before disposal; avoid drainage systems .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological Answer:

  • Solvent Selection : Use dichloromethane or THF to enhance reagent solubility and reduce byproducts .
  • Catalyst Tuning : Replace NaBH(OAc)₃ with polymer-supported borohydrides for easier recovery and higher reproducibility.
  • Reaction Monitoring : Track progress via TLC (Rf ≈ 0.5 in EtOAc/hexane) or inline FTIR to detect intermediate imine formation .

Q. How to resolve discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • Dynamic NMR Experiments : Perform variable-temperature ¹H-NMR to assess conformational exchange (e.g., chair-flipping in piperidine rings). Peaks broadening at 298 K may indicate flexibility .
  • Isotopic Labeling : Synthesize deuterated analogs to assign overlapping signals (e.g., distinguish benzyl vs. piperidine CH₂ groups) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm assignments .

Q. What strategies are effective for impurity profiling in synthesized batches?

Methodological Answer:

  • LC-MS/MS Analysis : Use reverse-phase C18 columns (0.1% formic acid in acetonitrile/water) to detect trace impurities (e.g., unreacted 1-benzyl-4-piperidone or N-alkylated byproducts) .
  • Reference Standards : Cross-check against certified impurities like 4-Anilino-1-benzylpiperidine (CAS 1155-56-2), a known opioid analog contaminant .
  • Stability Studies : Accelerate degradation via heat/light exposure and profile breakdown products using HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-N-isobutylpiperidin-4-amine
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1-Benzyl-N-isobutylpiperidin-4-amine

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